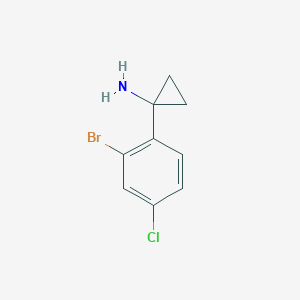

1-(2-Bromo-4-chlorophenyl)cyclopropylamine

描述

属性

IUPAC Name |

1-(2-bromo-4-chlorophenyl)cyclopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrClN/c10-8-5-6(11)1-2-7(8)9(12)3-4-9/h1-2,5H,3-4,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMXWNLSSUMAVFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=C(C=C(C=C2)Cl)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Cyclopropanation of Aryl Alkenes

A common approach involves the cyclopropanation of aryl-substituted alkenes using diazo compounds or carbenoid reagents catalyzed by transition metals such as ruthenium or rhodium complexes. For example, synthesis of 2-(3,4-difluorophenyl)cyclopropylamine analogs involves:

- Reaction of 3,4-difluorostyrene with ethyl diazoacetate in the presence of a ruthenium catalyst to yield ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylate.

This method can be adapted for 2-bromo-4-chlorophenyl substrates by preparing the corresponding styrene derivative with the desired halogen substitutions.

Alternative Cyclopropane Formation via Haloacetylation and Reduction

Another route involves:

- Reaction of substituted benzene (e.g., 1,2-difluorobenzene analogs) with chloroacetyl chloride in the presence of aluminum trichloride to yield chloroaryl ethanone intermediates.

- Reduction of the keto group using chiral oxazaborolidine catalysts and borane complexes to form the corresponding chloroaryl ethanol.

- Cyclopropanation by reaction with triethylphosphonoacetate and sodium hydride to form cyclopropyl carboxylate esters.

This approach is applicable for 2-bromo-4-chlorophenyl substrates by substituting the starting aromatic compound accordingly.

Introduction of the Amino Group

Conversion of Esters to Amines via Amides and Curtius Rearrangement

Direct Amination Using Hydrazides or Azides

- Hydrazide intermediates can be prepared from carboxylic acids using thionyl chloride and hydrazine.

- Subsequent rearrangement and reduction steps yield the cyclopropylamine.

- Use of sodium azide and tert-butylammonium bromide can convert acid chlorides to azides, which rearrange to amines.

These methods require careful handling due to the hazardous nature of some reagents (e.g., sodium azide).

Specific Considerations for 1-(2-Bromo-4-chlorophenyl)cyclopropylamine

- The presence of both bromine and chlorine on the phenyl ring requires selection of reaction conditions compatible with these halogens to avoid dehalogenation or side reactions.

- Electrophilic aromatic substitution steps (e.g., haloacetylation) must consider regioselectivity influenced by the substituents.

- Catalysts and reagents should be chosen to maintain stereochemical integrity during cyclopropanation and reduction steps.

Summary Table of Key Synthetic Steps and Conditions

| Step | Reaction Type | Typical Reagents/Conditions | Notes |

|---|---|---|---|

| Aromatic substitution | Haloacetylation | Chloroacetyl chloride, AlCl3, aprotic solvent (toluene) | Regioselective introduction of acetyl group |

| Keto reduction | Stereoselective reduction | Chiral oxazaborolidine catalyst, borane dimethylsulfide | Controls stereochemistry of cyclopropyl alcohol |

| Cyclopropanation | Cyclopropane ring formation | Ethyl diazoacetate, Ru catalyst or triethylphosphonoacetate, NaH | Formation of cyclopropyl ester intermediate |

| Ester to amide conversion | Amination | Methyl formate, ammonia | Prepares amide for rearrangement |

| Amide to amine conversion | Curtius rearrangement | NaOH, NaOCl or sodium azide, tert-butylammonium bromide | Converts amide/acid chloride to cyclopropylamine |

Research Findings and Industrial Relevance

- The multi-step synthesis of cyclopropylamines with halogenated phenyl rings is well-documented with variations to improve safety, yield, and scalability.

- Industrial processes aim to avoid hazardous reagents like sodium azide and diazomethane, favoring safer alternatives such as in situ generated intermediates and catalytic asymmetric reductions.

- Crystallization and purification techniques are optimized to isolate cyclopropylamine hydrochloride salts directly, enhancing product stability and handling.

- The described synthetic routes are adaptable for the preparation of this compound by substituting appropriate starting materials and tuning reaction conditions.

化学反应分析

Types of Reactions

1-(2-Bromo-4-chlorophenyl)cyclopropylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding cyclopropyl ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into cyclopropylamines with different substituents.

Substitution: Nucleophilic substitution reactions can replace the bromine or chlorine atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce various cyclopropylamines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

科学研究应用

Medicinal Chemistry

The compound is primarily explored for its potential as a therapeutic agent. Its structural characteristics allow it to interact with various biological targets, making it suitable for the development of drugs aimed at treating neurological disorders, cancer, and other diseases.

Case Study: Neuropharmacological Effects

Research has indicated that derivatives of cyclopropylamines exhibit significant neuropharmacological effects. For instance, studies have shown that certain cyclopropylamine derivatives can act as effective anticonvulsants, highlighting their potential in treating epilepsy and other seizure disorders .

Anticancer Activity

Recent studies have focused on the cytotoxic properties of 1-(2-Bromo-4-chlorophenyl)cyclopropylamine against various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation in vitro.

Data Table: Cytotoxicity Results

| Cell Line | IC (µM) | Reference |

|---|---|---|

| MCF-7 (Breast) | 15 | |

| HeLa (Cervical) | 20 | |

| A549 (Lung) | 25 |

The above table summarizes the IC values indicating the concentration required to inhibit cell growth by 50%. These findings suggest that the compound could serve as a lead in the development of new anticancer therapies.

Synthetic Applications

This compound is also utilized in synthetic organic chemistry. It serves as an intermediate in the synthesis of more complex molecules, including those with potential pharmaceutical applications.

Synthesis Pathways

Recent advancements have illustrated efficient synthetic routes involving this compound, particularly through nickel-catalyzed cross-coupling reactions with aryl halides . Such methods enhance the accessibility of cyclopropylamine derivatives for further biological evaluation.

作用机制

The mechanism of action of 1-(2-Bromo-4-chlorophenyl)cyclopropylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The presence of bromine and chlorine atoms can influence the compound’s binding affinity and specificity, affecting its overall biological activity .

相似化合物的比较

Key Observations:

Substituent Position Effects : The target compound’s 2-Br, 4-Cl substitution contrasts with analogs like 1-(4-Bromophenyl)cyclopropanamine (4-Br only) and (S)-1-(4-Bromo-3-chlorophenyl)ethanamine (4-Br, 3-Cl). Positional isomerism influences electronic properties (e.g., dipole moments) and steric interactions .

Salt Forms : Hydrochloride salts (e.g., 1-(4-Bromophenyl)cyclopropanamine HCl ) improve solubility but alter molecular weight and handling requirements .

生物活性

1-(2-Bromo-4-chlorophenyl)cyclopropylamine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by the presence of a cyclopropylamine moiety attached to a brominated and chlorinated phenyl ring. The structural formula can be represented as follows:

This unique structure contributes to its potential interactions with biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antidepressant Activity : Research indicates that compounds with similar structures may exhibit monoamine oxidase (MAO) inhibition, which is crucial for the treatment of depression. The cyclopropylamine group has been linked to enhanced binding affinity for serotonin receptors, suggesting potential antidepressant properties .

- Neuroprotective Effects : Studies have shown that cyclopropylamines can protect neuronal cells from apoptosis, potentially making them candidates for treating neurodegenerative diseases .

- Antimicrobial Properties : The compound's halogenated phenyl ring may enhance its antimicrobial activity against various pathogens, including bacteria and fungi .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged:

- Receptor Modulation : The compound may act as a selective modulator of neurotransmitter receptors, particularly those involved in mood regulation .

- Enzyme Inhibition : Its structural components suggest potential inhibition of key enzymes involved in neurotransmitter degradation, contributing to increased levels of serotonin and norepinephrine in the brain .

Case Study 1: Antidepressant Efficacy

In a study examining the antidepressant effects of similar cyclopropylamines, researchers found that these compounds significantly reduced depressive-like behaviors in rodent models. The mechanism was attributed to increased serotonin levels due to MAO inhibition .

Case Study 2: Neuroprotective Properties

Another study investigated the neuroprotective effects of cyclopropylamines on cultured neuronal cells subjected to oxidative stress. Results indicated that these compounds reduced cell death and promoted survival pathways, highlighting their potential in neurodegenerative disease treatment .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antidepressant | MAO inhibition leading to increased serotonin | |

| Neuroprotective | Reduced apoptosis in neuronal cells | |

| Antimicrobial | Activity against bacterial strains |

Table 2: Structural Variants and Their Activities

常见问题

Q. Basic

- NMR : and NMR are essential for verifying the cyclopropyl ring (characteristic δ 0.8–1.5 ppm for cyclopropane protons) and aromatic substitution pattern. - HMBC can confirm the amine group .

- X-ray crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction using SHELXL (for refinement) is recommended. The cyclopropane ring geometry (bond angles ~60°) and halogen positions are definitive .

- HPLC-MS : Use reverse-phase C18 columns (acetonitrile:water with 0.1% formic acid) to assess purity (>95%) and detect trace impurities .

How does the compound’s electronic structure influence its reactivity in cross-coupling reactions?

Advanced

The electron-withdrawing bromo and chloro groups on the phenyl ring activate the cyclopropane ring toward electrophilic attack. Density functional theory (DFT) calculations reveal:

- HOMO localization : The cyclopropylamine’s lone pair on nitrogen participates in conjugation with the aromatic ring, lowering the activation barrier for Suzuki-Miyaura couplings.

- Steric effects : The ortho-bromo group hinders π-stacking in Pd-catalyzed reactions, necessitating bulky ligands (e.g., XPhos) to enhance yields .

Methodological tip: Optimize catalyst loading (5–10 mol% Pd) and use microwave-assisted heating (80°C, 30 min) to accelerate coupling reactions.

How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?

Advanced

Discrepancies often arise from variations in assay conditions or impurity profiles. To address this:

- Standardized assays : Use isogenic cell lines and control for batch-to-batch compound purity via LC-MS.

- Metabolic stability : Evaluate cytochrome P450 interactions (e.g., CYP3A4) using liver microsomes, as halogenated aromatics can induce off-target enzyme inhibition .

- Comparative studies : Cross-validate results with structurally analogous compounds (e.g., 1-(2-bromo-4-fluorophenyl)cyclopropylamine) to isolate substituent-specific effects .

What computational strategies are effective in predicting the metabolic pathways of this compound?

Q. Advanced

- In silico tools : Use Schrödinger’s QikProp to predict ADME properties, focusing on CYP450 metabolism and plasma protein binding. The bromo and chloro substituents increase metabolic stability but may enhance renal clearance.

- Machine learning : Train models on PubChem’s BioAssay data (AID 1259401) to identify probable metabolites, such as hydroxylated cyclopropane or dehalogenated products .

- Docking studies : Simulate interactions with amine oxidase enzymes to predict oxidation pathways .

What challenges arise in crystallizing this compound, and how can they be mitigated?

Q. Advanced

- Polymorphism : The cyclopropane ring’s strain promotes multiple crystal forms. Use solvent vapor diffusion (e.g., ether into chloroform) to favor a single polymorph.

- Twinned crystals : SHELXD and SHELXE are robust for resolving twinning via dual-space algorithms. Refinement in SHELXL with the TWIN command is critical .

- Data collection : High-resolution synchrotron radiation (λ = 0.7–1.0 Å) minimizes errors in halogen position determination .

How can structural modifications enhance its utility in material science applications?

Q. Advanced

- Surface functionalization : Introduce thiol (-SH) or silane (-Si(OEt)) groups to the cyclopropane ring for self-assembled monolayers (SAMs) on gold or silicon surfaces .

- Electrochemical stability : Replace the amine with a nitro group to improve redox activity for battery applications. DFT studies suggest this modification lowers the LUMO, facilitating electron transfer .

- Polymer composites : Co-polymerize with styrene via radical initiators (AIBN) to create halogenated polymers with flame-retardant properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。